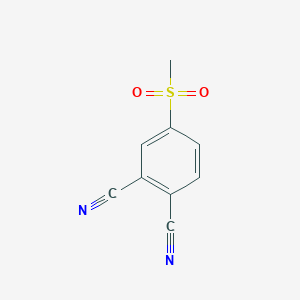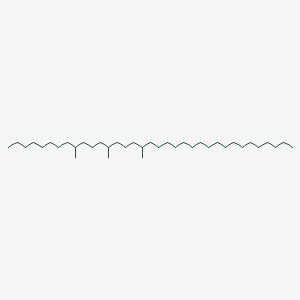![molecular formula C7H10Br2O B14290060 1,1-Dibromo-2-{[(prop-2-en-1-yl)oxy]methyl}cyclopropane CAS No. 117133-99-0](/img/structure/B14290060.png)
1,1-Dibromo-2-{[(prop-2-en-1-yl)oxy]methyl}cyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dibromo-2-{[(prop-2-en-1-yl)oxy]methyl}cyclopropane is an organic compound that belongs to the class of halogenated cyclopropanes. This compound is characterized by the presence of two bromine atoms attached to the same carbon atom in the cyclopropane ring, along with a prop-2-en-1-yloxy methyl group. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Dibromo-2-{[(prop-2-en-1-yl)oxy]methyl}cyclopropane can be synthesized through a multi-step process. One common method involves the bromination of a suitable cyclopropane precursor. For example, starting with 1,1-dibromo-2-(prop-2-en-1-yloxy)methylcyclopropane, the compound can be synthesized by reacting it with bromine in the presence of a solvent like carbon tetrachloride. The reaction is typically carried out at room temperature, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as iron or aluminum bromide can enhance the reaction rate and yield. The final product is often purified using techniques like fractional distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dibromo-2-{[(prop-2-en-1-yl)oxy]methyl}cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Addition Reactions: The double bond in the prop-2-en-1-yloxy group can participate in addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, alkoxide ions, and amines.
Bases: Sodium hydroxide, potassium tert-butoxide.
Solvents: Carbon tetrachloride, dichloromethane, ethanol.
Major Products
Alcohols: Formed through nucleophilic substitution.
Alkenes: Formed through elimination reactions.
Haloalkanes: Formed through addition reactions.
Wissenschaftliche Forschungsanwendungen
1,1-Dibromo-2-{[(prop-2-en-1-yl)oxy]methyl}cyclopropane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1,1-dibromo-2-{[(prop-2-en-1-yl)oxy]methyl}cyclopropane involves its interaction with nucleophiles and bases. The bromine atoms in the compound are highly electrophilic, making them susceptible to nucleophilic attack. This leads to the formation of various substitution and elimination products. The prop-2-en-1-yloxy group can also participate in addition reactions, further diversifying the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane: Another halogenated cyclopropane with similar reactivity.
1,2-Dibromotetrachloroethane: A halogenated ethane derivative with comparable chemical properties.
Cyclopropylcyclopentane: A cycloalkane with a similar ring structure but different substituents.
Uniqueness
1,1-Dibromo-2-{[(prop-2-en-1-yl)oxy]methyl}cyclopropane is unique due to the presence of both bromine atoms and the prop-2-en-1-yloxy group. This combination of functional groups imparts distinct reactivity and makes the compound versatile for various chemical transformations.
Eigenschaften
CAS-Nummer |
117133-99-0 |
|---|---|
Molekularformel |
C7H10Br2O |
Molekulargewicht |
269.96 g/mol |
IUPAC-Name |
1,1-dibromo-2-(prop-2-enoxymethyl)cyclopropane |
InChI |
InChI=1S/C7H10Br2O/c1-2-3-10-5-6-4-7(6,8)9/h2,6H,1,3-5H2 |
InChI-Schlüssel |
JEZFCYOFSYYFAP-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOCC1CC1(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyl-9-[(2,3,5,6-tetrafluorophenyl)methyl]-9H-beta-carboline](/img/structure/B14289987.png)

![2-[2-(Dibromomethyl)phenoxy]ethan-1-ol](/img/structure/B14289996.png)






![2-(2-ethylhexyl)-1-[6-[[N'-(2-ethylhexyl)carbamimidoyl]amino]hexyl]guanidine](/img/structure/B14290048.png)

![(8Br,13ar)-2,3,6,7-tetramethoxy-8b,9,12,13-tetrahydrodibenzo[f,h]pyrrolo[1,2-b]isoquinolin-13a(11h)-ol](/img/structure/B14290062.png)

